molecular formula C11H24NO3P B5604557 N-isopropyl-2-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-butanamine

N-isopropyl-2-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-butanamine

Cat. No. B5604557
M. Wt: 249.29 g/mol
InChI Key: JDZVLQCLZKNXOH-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds that feature complex structures involving elements like nitrogen, oxygen, and phosphorus. The synthesis and study of such compounds are crucial for advancing various fields, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to N-isopropyl-2-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-butanamine often involves multistep reactions, including the formation of quaternary ammonium salts and isomerization processes. For instance, the synthesis of quaternary N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)ammonium salts involves reactions with aromatic and aliphatic amines, followed by identification through NMR spectra and X-ray diffractometry (Skorupa et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds in this category often includes isopropyl groups and complex ring structures. X-ray crystallography is a common method used for elucidating the structure, as seen in studies involving similar compounds (Mukherjee et al., 1990).

Chemical Reactions and Properties

The chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the presence of isopropyl and methyl groups can impact the reactivity and formation of different isomers (Pariya et al., 1998). These compounds can undergo transformations under specific conditions, including phase transitions and isomerization.

Physical Properties Analysis

Physical properties like boiling points, melting points, and densities are determined by the molecular structure. Compounds with similar structures have been evaluated for properties like vapor pressure, enthalpy of vaporization, and density, which are crucial for understanding their behavior in different environments (Das et al., 1993).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are significantly influenced by the molecular arrangement and the presence of certain functional groups. Studies on similar compounds show how modifications in the molecular structure can lead to different chemical behaviors and reactivities (Ellman et al., 2002).

properties

IUPAC Name

2-(4-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-N-propan-2-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24NO3P/c1-6-11(5,12-9(2)3)16(13)14-8-7-10(4)15-16/h9-10,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZVLQCLZKNXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(NC(C)C)P1(=O)OCCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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